Comparative BRD4 BD1 and BD2 Inhibitory Potency
Brd4-BD1/2-IN-1 demonstrates balanced, sub-100 nM inhibitory activity against both the BD1 and BD2 bromodomains of BRD4. In biochemical assays, the compound achieves IC50 values of <100 nM for BD1 and <100 nM for BD2 (patent US20150148375A1, compound 5) [1]. This dual potency contrasts with BD1-selective probes such as DW-71177, which exhibits a 20-fold selectivity for BD1 (KD = 6.7 nM) over BD2 (KD ≈134 nM) , and BD2-selective probes like 16o (XY221), which shows 667-fold selectivity for BD2 (IC50 = 5.8 nM) over BD1 [2]. The balanced profile of Brd4-BD1/2-IN-1 positions it as a reference for studies requiring simultaneous engagement of both bromodomains without the extreme bias of domain-selective tools.
| Evidence Dimension | BRD4 bromodomain inhibitory activity (IC50 / KD) |
|---|---|
| Target Compound Data | BRD4 BD1: <100 nM; BRD4 BD2: <100 nM |
| Comparator Or Baseline | DW-71177 (BD1-selective): BD1 KD 6.7 nM, BD2 KD ≈134 nM; 16o (BD2-selective): BD2 IC50 5.8 nM, BD1 IC50 ~3.9 μM |
| Quantified Difference | Target compound is balanced (≤2-fold difference based on reported <100 nM for both), while comparators show >20-fold and >600-fold selectivity, respectively. |
| Conditions | Biochemical binding/inhibition assays (fluorescence polarization for target; ITC for DW-71177; FP for 16o) |
Why This Matters
A balanced dual BD1/BD2 inhibitor is essential for experiments aiming to recapitulate the transcriptional effects of pan-BRD4 inhibition while avoiding the broader BET-family cross-reactivity of pan-BET agents.
- [1] BRD4-BD1/2-IN-1 product datasheet. MedChemExpress. Accessed April 2026. View Source
- [2] Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. J Med Chem. 2024. doi:10.1021/acs.jmedchem.4c00421. View Source
